1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a fluorophenyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 3-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by cyclization and oxidation steps . Another approach includes the use of multicomponent reactions, where a mixture of 3-fluorobenzaldehyde, 2-aminopyridine, and a carboxylic acid derivative undergoes a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucle
Properties
Molecular Formula |
C14H9FN2O2 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-5-3-4-9(8-10)12-11-6-1-2-7-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
NYXFRLFONRMHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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